molecular formula C20H28N2O6S2 B11645922 N,N'-ethane-1,2-diylbis(4-propoxybenzenesulfonamide)

N,N'-ethane-1,2-diylbis(4-propoxybenzenesulfonamide)

Cat. No.: B11645922
M. Wt: 456.6 g/mol
InChI Key: OYJCGMTZLBLTSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-PROPOXY-N-[2-(4-PROPOXYBENZENESULFONAMIDO)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives .

Scientific Research Applications

4-PROPOXY-N-[2-(4-PROPOXYBENZENESULFONAMIDO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-PROPOXY-N-[2-(4-PROPOXYBENZENESULFONAMIDO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

Uniqueness

4-PROPOXY-N-[2-(4-PROPOXYBENZENESULFONAMIDO)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of propoxy groups and the particular arrangement of the sulfonamide moiety.

Properties

Molecular Formula

C20H28N2O6S2

Molecular Weight

456.6 g/mol

IUPAC Name

4-propoxy-N-[2-[(4-propoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H28N2O6S2/c1-3-15-27-17-5-9-19(10-6-17)29(23,24)21-13-14-22-30(25,26)20-11-7-18(8-12-20)28-16-4-2/h5-12,21-22H,3-4,13-16H2,1-2H3

InChI Key

OYJCGMTZLBLTSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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